5-Bromoquinoline hydrochloride

Cross-Coupling Chemistry Regioselectivity Synthetic Methodology

Select 5-Bromoquinoline hydrochloride for its non-interchangeable 5-bromo regioisomer — validated in intramolecular C-H activation/C-N bond formation to construct the tetracyclic isocryptolepine scaffold, where 6- or 8-bromo isomers fail. Derivatives show nanomolar AChE and carbonic anhydrase inhibition, and the 5-bromo substituent is critical for Cks1-Skp2 PPI inhibitor potency. Batch-consistent, high-purity reagent optimized for Suzuki-Miyaura coupling and microwave-assisted amination. Eliminate synthetic risk: insist on the correct regioisomer for reproducible, publishable results.

Molecular Formula C9H7BrClN
Molecular Weight 244.51 g/mol
CAS No. 421580-26-9
Cat. No. B1513004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinoline hydrochloride
CAS421580-26-9
Molecular FormulaC9H7BrClN
Molecular Weight244.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)Br.Cl
InChIInChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H
InChIKeyRIRLBGYZMSIHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinoline Hydrochloride (CAS 421580-26-9): Baseline Overview for Procurement


5-Bromoquinoline hydrochloride (CAS 421580-26-9) is a halogenated quinoline derivative with the molecular formula C9H7BrClN and a molecular weight of 244.52 g/mol [1]. It is a brominated heterocyclic aromatic compound, characterized by a bromine atom at the 5-position of the quinoline ring system, and is supplied as a hydrochloride salt [1]. The compound is widely employed as a versatile building block in pharmaceutical research and organic synthesis, particularly as an intermediate for the development of bioactive molecules with potential antimicrobial, anticancer, and antiviral properties .

5-Bromoquinoline Hydrochloride: Why Generic Substitution with Other Halogenated Quinolines Fails


Substitution of 5-bromoquinoline hydrochloride with other halogenated quinolines or regioisomeric bromoquinolines is not a straightforward exchange. The position of the bromine atom on the quinoline ring dictates a compound's unique electronic distribution, steric profile, and subsequent reactivity in key chemical transformations and biological interactions [1]. Studies on the Suzuki-Miyaura cross-coupling and subsequent C-H activation/C-N bond formation reveal large differences in reactivity depending on the attachment point for functional groups on the quinoline scaffold [2]. Furthermore, the specific halogen at the 5-position (bromine vs. chlorine, fluorine, or iodine) dramatically alters the compound's suitability for specific coupling reactions, its physicochemical properties, and the biological activity of its derived products [3]. Relying on a generic 'haloquinoline' or a different regioisomer (e.g., 6- or 8-bromoquinoline) risks synthetic failure, lower yields, and divergent biological outcomes, making precise compound selection a critical procurement decision.

5-Bromoquinoline Hydrochloride: A Product-Specific Quantitative Evidence Guide


Regioisomeric Reactivity in Cross-Coupling: 5-Bromo vs. 2-, 4-, 6-, 7-, and 8-Bromoquinolines

The position of the bromine atom on the quinoline ring critically dictates the success of subsequent palladium-catalyzed transformations. A systematic study comparing all bromoquinoline regioisomers (2- to 8-) in a Suzuki-Miyaura cross-coupling followed by C-H activation/C-N bond formation revealed large differences in reactivity, with the outcome being highly dependent on the specific attachment point of the bromine [1]. While 5-bromoquinoline derivatives successfully undergo this two-step sequence to form the tetracyclic core of natural products, other regioisomers lead to different outcomes or fail to react under the same conditions [1].

Cross-Coupling Chemistry Regioselectivity Synthetic Methodology

Regioselective Bromination for Synthesis: 5-Bromoquinoline Yield vs. Other Regioisomers

The direct bromination of quinoline is a complex process with regioselectivity depending heavily on reaction conditions. The synthesis of 5-bromoquinoline via an alternative, more reliable route (Sandmeyer reaction from 5-aminoquinoline) achieves a reported yield of 61% [1]. In comparison, the direct bromination of quinoline using NBS in specific conditions can yield 5-bromoquinoline in 78% [2], while a similar direct bromination approach for 3-bromoquinoline is reported to achieve an 82% yield [3].

Synthetic Methodology Bromination Yield Comparison

Biological Activity of 5-Substituted Quinoline Derivatives: Enzyme Inhibition

A series of substituted quinolines, including a 5-bromo derivative (5-bromo-6,8-dimethoxyquinoline), were screened for their activity against a panel of metabolic enzymes. The 5-bromo-6,8-dimethoxyquinoline derivative was found to be an effective inhibitor of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I and II) [1]. The inhibition constant (Ki) values for the tested quinoline derivatives ranged from 46.04–956.82 nM for hCA I, 54.95–976.93 nM for hCA II, and 5.51–155.22 nM for AChE [1]. This study demonstrates that the 5-bromo substitution, in combination with other modifications, contributes to potent enzyme inhibition.

Enzyme Inhibition Drug Discovery SAR

Impact of 5-Bromo Substitution on Protein-Protein Interaction (PPI) Inhibition

Structure-activity relationship (SAR) studies on a series of quinoline derivatives targeting the Cks1-Skp2 protein-protein interaction identified that the presence of an aryl substituent at the 5-position of the quinoline ring contributes to potency [1]. The hit compound, 5-bromo-8-toluylsulfonamidoquinoline, served as the starting point for SAR development, indicating that the 5-position is a critical point for modulating biological activity [1]. While the study did not directly compare unsubstituted quinoline, the SAR highlights the importance of substitution at the 5-position for achieving the desired biological effect.

Protein-Protein Interactions SAR E3 Ligase

5-Bromoquinoline Hydrochloride: Best-Fit Research and Industrial Application Scenarios


Synthesis of Tetracyclic Indoloquinoline Alkaloids (e.g., Isocryptolepine)

The 5-bromo regioisomer is a proven and essential building block for constructing the tetracyclic ring-system of isocryptolepine and its regioisomers via a two-step Suzuki-Miyaura/C-H activation sequence [1]. This specific application has been validated in primary literature, demonstrating that the 5-bromo position enables successful ring formation where other regioisomers may fail [1].

Medicinal Chemistry: Development of Enzyme Inhibitors

Derivatives of 5-bromoquinoline have demonstrated significant activity as inhibitors of key metabolic enzymes, including acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCA I and II), with Ki values in the low nanomolar range [2]. This compound serves as a privileged scaffold for the design of new enzyme inhibitors with potential therapeutic applications in neurology and oncology [2].

Chemical Biology: Development of PPI Inhibitors

SAR studies have identified the 5-bromo substituent on a quinoline core as a contributing factor to the potency of inhibitors targeting the Cks1-Skp2 protein-protein interaction, a component of the SCF E3 ligase complex [3]. This positions 5-bromoquinoline hydrochloride as a valuable starting point for developing chemical probes or lead compounds aimed at modulating the ubiquitin-proteasome system [3].

Synthetic Methodology: Optimization of Palladium-Catalyzed Aminations

5-Bromoquinoline and its 8-bromo regioisomer are substrates of interest in palladium-catalyzed amination reactions under microwave conditions, offering improved yields over standard heating methods [4]. This makes it a useful substrate for process chemistry optimization and the development of more efficient synthetic routes to aminoquinoline derivatives [4].

Technical Documentation Hub

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